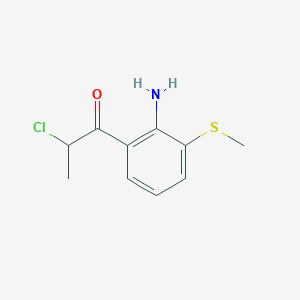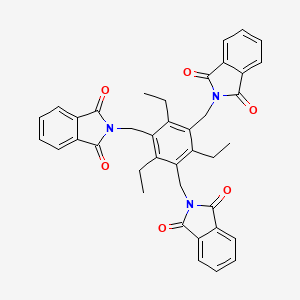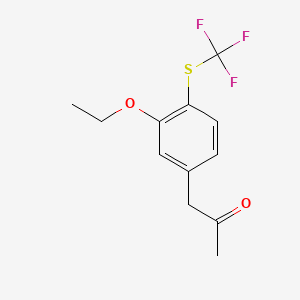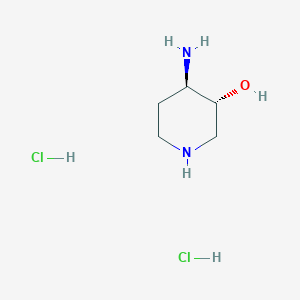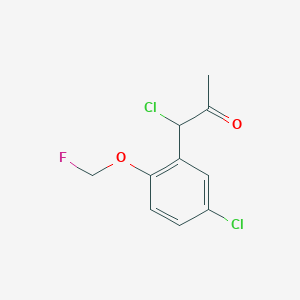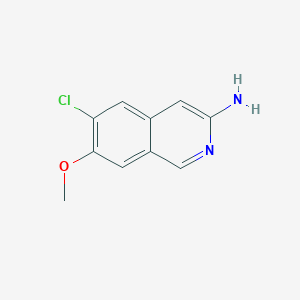
1-(2-Iodo-4-(trifluoromethoxy)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Iodo-4-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F3IO2 and a molecular weight of 344.07 g/mol . This compound features an iodine atom and a trifluoromethoxy group attached to a phenyl ring, making it a unique and interesting molecule for various chemical applications.
Vorbereitungsmethoden
The synthesis of 1-(2-Iodo-4-(trifluoromethoxy)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate phenyl derivative, which is then subjected to iodination and trifluoromethoxylation reactions.
Reaction Conditions: The iodination reaction is usually carried out using iodine and a suitable oxidizing agent under controlled conditions. The trifluoromethoxylation is achieved using trifluoromethoxy reagents.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and catalyst use, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(2-Iodo-4-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions: Typical reagents include organolithium or Grignard reagents for substitution, and oxidizing agents like potassium permanganate for oxidation.
Wissenschaftliche Forschungsanwendungen
1-(2-Iodo-4-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Iodo-4-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups:
Molecular Targets: The iodine and trifluoromethoxy groups can interact with various enzymes and receptors.
Pathways Involved: The compound may modulate biochemical pathways by binding to specific sites on proteins or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
1-(2-Iodo-4-(trifluoromethoxy)phenyl)propan-2-one can be compared with similar compounds such as:
1-(2-Iodo-4-(trifluoromethyl)phenyl)propan-2-one: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
1-(2-Iodo-4-methoxyphenyl)propan-2-one: Contains a methoxy group instead of trifluoromethoxy.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C10H8F3IO2 |
|---|---|
Molekulargewicht |
344.07 g/mol |
IUPAC-Name |
1-[2-iodo-4-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F3IO2/c1-6(15)4-7-2-3-8(5-9(7)14)16-10(11,12)13/h2-3,5H,4H2,1H3 |
InChI-Schlüssel |
SPYUPOPDGIQXAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C=C(C=C1)OC(F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((S)-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B14049488.png)
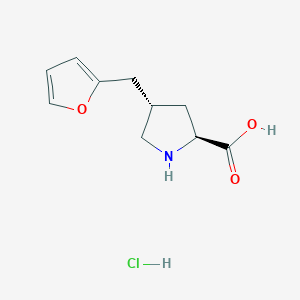
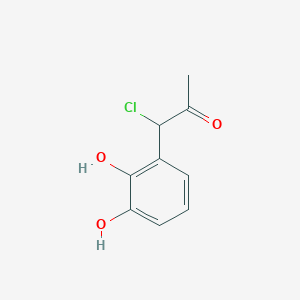
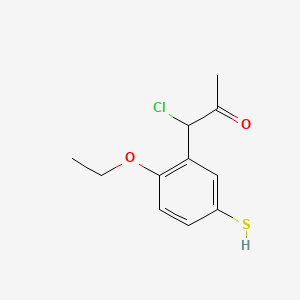
![5-sulfanylidene-4,6,8,9-tetrazatricyclo[7.4.0.02,7]trideca-1,7,10,12-tetraen-3-one](/img/structure/B14049509.png)
![4-(4-((1-Butyl-3-((R)-cyclohexyl(hydroxy)methyl)-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl)methyl)phenoxy)benzoic acid](/img/structure/B14049511.png)
